Furaneol

Description

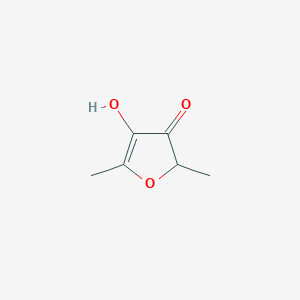

4-hydroxy-2,5-dimethylfuran-3-one is a member of the class of furans that is 2,5-dimethylfuran carrying additional oxo and hydroxy groups at positions 3 and 4 respectively. It has been found particularly in strawberries and other such fruits. It has a role as a flavouring agent, a fragrance and a plant metabolite. It is a member of furans, an enol and a cyclic ketone. It is a conjugate acid of a 4-hydroxy-2,5-dimethylfuran-3-olate.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,5-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAXVXBDKKUCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041517 | |

| Record name | 4-Hydroxy-2,5-dimethyl-3(2H)furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma | |

| Record name | 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (±)-Furaneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216 °C | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.315 g/mL at 25 °C, Soluble in oil and ethanol, Soluble in oil; Insoluble in water, Soluble (in ethanol) | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.3 (Air = 1) | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.008 mm Hg at 25 °C | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Beige powder, Colorless crystals | |

CAS No. |

3658-77-3 | |

| Record name | Furaneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furaneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-2,5-dimethyl-3(2H)furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2,5-dimethylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLHYDROXY FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20PI8YZP7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77-79 °C, 77 - 78 °C | |

| Record name | Dimethylhydroxy furanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-Furaneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Natural Occurrence of Furaneol in Strawberries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, biosynthesis, and natural occurrence of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key flavor compound in strawberries (Fragaria × ananassa). It details the historical context of its identification, the intricate biosynthetic pathway from its carbohydrate precursors, and the key enzymes involved. Furthermore, this guide presents detailed experimental protocols for the extraction and quantification of this compound, alongside a summary of its varying concentrations in different strawberry cultivars and ripening stages. The signaling pathways regulating its production are also discussed, offering a comprehensive resource for researchers in the fields of plant biochemistry, flavor science, and natural product chemistry.

Discovery and Identification

This compound, also known as strawberry furanone, was first identified as a natural aroma constituent in pineapples in 1965 by Rodin et al.[1][2] This compound is characterized by a sweet, caramel-like aroma at high concentrations and a distinct strawberry-like scent when diluted[3]. Its chemical formula is C6H8O3, and its IUPAC name is 4-hydroxy-2,5-dimethyl-3(2H)-furanone[3]. While initially discovered in pineapples, its profound impact on the characteristic flavor of strawberries has made it a subject of extensive research.

Natural Occurrence and Biosynthesis in Strawberries

This compound is a critical component of the complex aroma profile of ripe strawberries, with its concentration increasing significantly during the ripening process[4]. The biosynthesis of this compound in strawberries is a complex process that originates from carbohydrate metabolism.

Biosynthetic Pathway

The primary precursor for this compound biosynthesis in strawberries is D-fructose-1,6-diphosphate [5][6]. Through a series of enzymatic reactions that are not yet fully elucidated, this precursor is converted into the immediate precursor of this compound, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) [5][7].

The final and crucial step in the biosynthesis of this compound is the reduction of HMMF. This reaction is catalyzed by the enzyme Fragaria × ananassa quinone oxidoreductase (FaQR) , which functions as an enone oxidoreductase[5][8]. The expression of the FaQR gene is strongly induced during fruit ripening and is dependent on the plant hormone auxin, indicating a tight hormonal regulation of this compound production[5][9].

Further Metabolism

Once synthesized, this compound can be further metabolized in strawberry fruit. It can be methylated to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane) , a reaction catalyzed by the enzyme O-methyltransferase (FaOMT) [10][11]. This compound can also be glycosylated to form This compound glucoside , a non-volatile precursor, through the action of UDP-glucosyltransferases (UGTs)[12].

Quantitative Data

The concentration of this compound and its derivatives can vary significantly depending on the strawberry cultivar, ripening stage, and postharvest storage conditions.

| Compound | Cultivar | Ripening Stage | Concentration (µg/g fresh weight) | Reference |

| This compound | Oso Grande | Overripe | 37.05 | [4] |

| This compound | Chandler | Ripe | 1.663 - 4.852 | [13][14] |

| Mesifurane | I-101 | Overripe | 23.5 | [4] |

| This compound Glucoside | I-101 | Overripe | 13.2 | [4] |

Experimental Protocols

Extraction of this compound from Strawberries

This protocol outlines a general method for the extraction of this compound and its derivatives from strawberry fruit for subsequent analysis.

Methodology:

-

Sample Preparation: Homogenize a known weight of fresh or frozen strawberry tissue (e.g., 10 g) with a 10% (v/w) addition of distilled water to create a slurry[15].

-

Equilibration: Place the homogenate in a sealed headspace vial and equilibrate at 50°C for 15 minutes with agitation[15].

-

Headspace Solid-Phase Microextraction (HS-SPME): Expose a conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Carboxen/PDMS) SPME fiber to the headspace of the sample for 60 minutes at 50°C[15].

-

Desorption: Thermally desorb the extracted volatiles from the SPME fiber in the injection port of the gas chromatograph at 250°C for 3 minutes in splitless mode[15].

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to this compound's polarity and thermal instability, derivatization is often employed for accurate GC-MS quantification.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 GC or similar[16].

-

Column: DB-5ms capillary column (60 m × 250 µm × 1.00 µm)[16].

-

Carrier Gas: Helium at a constant flow of 1.5 ml/min[16].

-

Injector Temperature: 250°C[16].

-

Oven Temperature Program: Initial temperature of 40°C for 5 min, then ramp to 230°C at 10°C/min and hold for 5 min, then ramp to 250°C at 10°C/min and hold for 5 min[17].

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV[17].

-

MS Source Temperature: 230°C[16].

-

MS Quadrupole Temperature: 150°C[17].

-

Mass Range: 20-450 m/z[17].

Derivatization Protocol (using Pentafluorobenzyl Bromide - PFBBr):

-

React the aqueous sample containing this compound with pentafluorobenzyl bromide in a basic solution at an elevated temperature[13][14]. This creates a more stable and less polar derivative suitable for GC analysis.

-

Extract the derivative using SPME as described in section 4.1.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative method for the quantification of this compound and its non-volatile derivatives without the need for derivatization.

Instrumentation and Conditions:

-

Liquid Chromatograph: Beckman Golden System or similar[18].

-

Column: RP C18 column (e.g., 4.6 mm × 250 mm, 5 µm)[18].

-

Mobile Phase: A binary gradient of acetate buffer and methanol[18].

-

Detection: UV detector at 280 nm[18].

-

Confirmation: Coupled with a mass spectrometer (LC-MS) for positive identification.

Sample Preparation for HPLC:

-

Centrifuge the strawberry homogenate.

-

Subject the supernatant to solid-phase extraction (SPE) using RP18 cartridges[5].

-

Wash the cartridge with water and elute the analytes with diethyl ether[5].

-

Concentrate the eluate and reconstitute in a suitable solvent for injection.

Signaling and Regulatory Pathways

The biosynthesis of this compound is intricately linked to the ripening process of the strawberry fruit. The expression of the key enzyme, FaQR , is upregulated during ripening and is under the control of the plant hormone auxin [5][9]. This hormonal regulation ensures that the production of this key flavor compound coincides with the maturation of the fruit, contributing to its characteristic aroma profile. Further research is needed to fully elucidate the transcription factors and signaling cascades that govern the expression of FaQR and other genes involved in the this compound biosynthetic pathway.

Conclusion

This compound is a pivotal contributor to the desirable flavor of strawberries. Its discovery and the elucidation of its biosynthetic pathway have provided valuable insights into the biochemistry of fruit ripening and flavor development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the genetic and environmental factors influencing this compound production, with potential applications in crop improvement and the development of natural flavor compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound®) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound®) [mdpi.com]

- 8. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. Glucosylation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, the Key Strawberry Flavor Compound in Strawberry Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. ars.usda.gov [ars.usda.gov]

- 16. Frontiers | Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) [frontiersin.org]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. researchgate.net [researchgate.net]

The Biosynthesis of Furaneol in Plants and Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound contributing the characteristic sweet, caramel-like, and fruity notes to a wide variety of fruits, most notably strawberries and pineapples.[1][2][3] Its biosynthesis is a complex enzymatic process that is intricately linked with primary carbohydrate metabolism and is tightly regulated during fruit ripening. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants and fruits, with a particular focus on the well-studied model of the strawberry (Fragaria × ananassa). It details the key precursors, enzymatic steps, and regulatory mechanisms. Furthermore, this guide furnishes available quantitative data in structured tables and outlines key experimental protocols for the study of this pathway, aiming to serve as a valuable resource for researchers in the fields of plant biochemistry, flavor science, and biotechnology.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in plants is a specialized branch of carbohydrate metabolism, primarily originating from fructose-derived sugar phosphates. While the complete pathway from initial precursors to the final product is not entirely elucidated, significant progress has been made in identifying the key intermediates and enzymatic conversions, particularly in strawberry.[1]

The currently accepted pathway proceeds as follows:

-

Precursor Formation: The primary precursor for this compound biosynthesis is D-fructose-1,6-diphosphate .[1][4] Radiotracer studies have shown that D-fructose-1,6-diphosphate has the highest incorporation rate into this compound compared to other sugars like D-glucose, D-fructose, and their monophosphates.[1] Some studies also suggest that D-fructose-6-phosphate is a direct precursor.[5][6] It is hypothesized that these sugar phosphates are converted through a series of yet-to-be-fully-identified enzymatic steps into the key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) .[1]

-

Reduction of HMMF by Quinone Oxidoreductase (QR)/Enone Oxidoreductase (EO): The final and critical step in this compound formation is the reduction of the exocyclic double bond of HMMF. This reaction is catalyzed by a ripening-induced enzyme initially identified as a quinone oxidoreductase (FaQR) and later reclassified as an enone oxidoreductase (FaEO) in strawberry.[1][3][7][8] This enzyme utilizes NAD(P)H as a cofactor to produce 4-hydroxy-2,5-dimethyl-3(2H)-furanone (this compound).[1][3] Homologous enzymes have been identified in other fruits like tomato, suggesting a conserved pathway.[9]

-

Further Metabolism of this compound: Once synthesized, this compound can be further metabolized into other important aroma compounds. In strawberries, this compound is a substrate for O-methyltransferase (FaOMT) , which catalyzes its methylation to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or mesifurane) , a compound with a sherry-like aroma.[1][10] this compound can also be glycosylated to form non-volatile glucosides, which may serve as storage forms.[1][11]

Mandatory Visualization: this compound Biosynthesis Pathway

Caption: The biosynthesis pathway of this compound and its derivatives in plants.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated, primarily at the transcriptional level, and is closely associated with fruit ripening.

-

Transcriptional Regulation of FaQR: The expression of the FaQR gene is significantly upregulated during the later stages of strawberry fruit ripening, coinciding with the accumulation of this compound.[3][7] This expression is negatively regulated by auxin.[7] Recent studies have identified a transcription factor complex that directly activates the FaQR promoter. This complex consists of an ETHYLENE RESPONSE FACTOR (FaERF#9) and an MYB transcription factor (FaMYB98) , which act synergistically to enhance FaQR expression.[1]

-

Transcriptional Regulation of FaOMT: The expression of FaOMT is also induced during fruit ripening.[1] Genetic polymorphisms in the promoter region of an FaOMT homoeolog, containing putative binding sites for bHLH, MYB, and BZIP transcription factors, have been shown to correlate with mesifurane content in different strawberry cultivars.[5]

Mandatory Visualization: Regulatory Network of FaQR Expression

References

- 1. An ETHYLENE RESPONSE FACTOR-MYB Transcription Complex Regulates this compound Biosynthesis by Activating QUINONE OXIDOREDUCTASE Expression in Strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and Optimization Method for Determination of the Strawberries’ Aroma Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genomic Characterization of the Fruity Aroma Gene, FaFAD1, Reveals a Gene Dosage Effect on γ-Decalactone Production in Strawberry (Fragaria × ananassa) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression, Purification, Crystallization, and Enzyme Assays of Fumarylacetoacetate Hydrolase Domain-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. This compound | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sensory Properties and Odor Profile of Furaneol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, with the chemical name 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a key aroma compound found in a wide variety of fruits, most notably strawberries and pineapples, and is also formed during the Maillard reaction in processed foods.[1][2][3][4] Its characteristic sweet, caramel-like, and fruity aroma makes it a valuable ingredient in the flavor and fragrance industry.[2][5] this compound possesses a chiral center at the C2 position, leading to the existence of two enantiomers: (R)-(+)-Furaneol and (S)-(-)-Furaneol. It is well-established that these enantiomers exhibit distinct sensory properties, a phenomenon of significant interest in the fields of sensory science, food chemistry, and drug development, where understanding stereochemistry-activity relationships is crucial. This technical guide provides an in-depth overview of the sensory properties and odor profiles of this compound enantiomers, details the experimental protocols used for their evaluation, and describes the known olfactory signaling pathway.

Sensory Properties and Odor Profile

The two enantiomers of this compound possess remarkably different odor profiles, highlighting the stereospecificity of olfactory perception. The (R)-enantiomer is predominantly responsible for the characteristic and potent aroma associated with this compound, while the (S)-enantiomer is perceived as significantly weaker.[4][5][6]

Quantitative Sensory Data

A comprehensive quantitative comparison of the sensory profiles of (R)- and (S)-Furaneol is summarized in the table below. The data underscores the dominance of the (R)-enantiomer in contributing to the overall aroma perception of racemic this compound.

| Sensory Attribute | (R)-(+)-Furaneol | (S)-(-)-Furaneol | Racemic this compound |

| Odor Profile | Strong, sugary, jammy, sweet, caramel-like[6] | Extremely weak[6] | Sweet, strawberry-like, caramel[2][4] |

| Odor Threshold (in air) | Not explicitly found for the single enantiomer | Not explicitly found for the single enantiomer | 1 - 4 ppb[6] |

| Flavor Threshold (racemate) | - | - | 60 ppb[6] |

Note: While the odor threshold for the individual enantiomers in air is not explicitly documented in the reviewed literature, the profound difference in perceived intensity strongly suggests a significantly lower odor threshold for the (R)-enantiomer compared to the (S)-enantiomer. The provided threshold for the racemate is likely dominated by the contribution of the (R)-enantiomer.

Experimental Protocols

The evaluation of the sensory properties of chiral compounds like this compound requires precise and well-controlled experimental methodologies to ensure the enantiomeric purity of the samples and the reliability of the sensory data.

Enantiomer Synthesis and Separation

The preparation of enantiomerically pure samples is a prerequisite for accurate sensory analysis. While a detailed synthesis protocol is beyond the scope of this guide, the enantiomers of this compound can be obtained through asymmetric synthesis or by resolution of the racemic mixture. One reported method for the synthesis of racemic this compound involves the ethylation of acetaldehyde to produce 2,5-hexynediol, followed by ozonolysis to yield hexane-2,5-diol-3,4-dione, which is then cyclized in an acidic medium.[7] The separation of the resulting enantiomers is typically achieved using chiral chromatography techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a mixture that contribute to its aroma. In this method, the effluent from a gas chromatography column is split, with one portion directed to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist assesses the odor.

A general GC-O protocol for the analysis of chiral aroma compounds is as follows:

-

Sample Preparation: A dilute solution of the this compound enantiomer in an appropriate solvent (e.g., ethanol or water) is prepared.

-

Gas Chromatography:

-

Column: A chiral capillary column (e.g., Rt-βDEXse) is essential for the separation of the enantiomers.[8]

-

Injector: The sample is injected in split or splitless mode at a controlled temperature (e.g., 230°C).

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might be: start at 40°C (hold for 1 min), ramp at 3°C/min to 200°C, then ramp at 10°C/min to 250°C (hold for 5 min).[9]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[10]

-

-

Olfactometry:

-

Sniffing Port: The effluent is transferred to a heated sniffing port to prevent condensation. Humidified air is often added to prevent nasal dehydration of the panelist.[10]

-

Sensory Evaluation: Trained panelists sniff the effluent and record the retention time, odor descriptor, and intensity of each detected aroma.

-

Below is a DOT script for a diagram illustrating a typical GC-O workflow.

Caption: Workflow of a Gas Chromatography-Olfactometry (GC-O) system.

Sensory Panel Evaluation

Sensory panels are crucial for obtaining quantitative and qualitative data on odor profiles.

A typical protocol for sensory panel evaluation of flavor compounds includes:

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and scale the intensity of various odor attributes. A panel of 8-12 trained assessors is often used for descriptive analysis.

-

Sample Preparation and Presentation: Enantiomerically pure samples are diluted in a neutral medium (e.g., water or oil) to concentrations above their detection threshold. Samples are presented in coded, identical containers to blind the panelists. The order of presentation is randomized to avoid bias.[11]

-

Evaluation Procedure:

-

Attribute Generation: Panelists collaboratively develop a lexicon of descriptive terms for the aromas they perceive.

-

Intensity Rating: Panelists individually rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

-

Data Analysis: The intensity ratings are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences between the enantiomers.

Below is a DOT script for a diagram illustrating the workflow of a sensory panel evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound®) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - American Chemical Society [acs.org]

- 6. The Furaneols® [leffingwell.com]

- 7. ScenTree - this compound® (CAS N° 3658-77-3) [scentree.co]

- 8. gcms.cz [gcms.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aidic.it [aidic.it]

- 11. flavorsum.com [flavorsum.com]

The Genesis of a Flavor Icon: A Technical Guide to Furaneol Formation via the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone) formation through the Maillard reaction, a cornerstone of flavor chemistry. This document provides a comprehensive overview of the reaction pathways, quantitative data on this compound yield under various conditions, and detailed experimental protocols for its study and quantification.

Introduction: The Maillard Reaction and the Birth of this compound

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is responsible for the desirable color and flavor of a vast array of cooked foods. One of the most significant flavor compounds generated through this complex cascade of reactions is this compound, a potent aroma compound prized for its sweet, caramel-like, and fruity notes. Understanding and controlling the formation of this compound is of paramount importance in the food and flavor industries, as well as in pharmaceutical applications where flavor masking or characterization is crucial.

This guide will explore the primary pathways of this compound formation, the influence of various precursors and reaction parameters on its yield, and provide practical methodologies for its analysis.

Chemical Pathways of this compound Formation

The formation of this compound through the Maillard reaction is a multi-step process involving several key intermediates and competing pathways. The primary routes originate from the degradation of sugars, particularly hexoses and pentoses, in the presence of amino acids.

The Classical Pathway: From Hexoses via 1-Deoxyosones

The most well-established pathway for this compound formation begins with the reaction of a hexose sugar (e.g., glucose, fructose) with an amino acid. This initial condensation forms an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to yield a 1-amino-1-deoxy-2-ketose, commonly known as an Amadori product.

Subsequent degradation of the Amadori product proceeds via 2,3-enolization to form a crucial intermediate: the 1-deoxyosone (1-deoxy-D-erythro-2,3-hexodiulose). This α-dicarbonyl compound is a central hub in the Maillard reaction, leading to a variety of flavor compounds. The cyclization of the 1-deoxyosone, followed by dehydration, ultimately yields this compound.

dot

Caption: this compound formation from hexoses via the Amadori product and 1-deoxyosone intermediate.

Alternative Pathways: Pentose Sugars and Strecker Degradation

This compound can also be formed from pentose sugars, such as D-xylose, in the presence of amino acids. In this pathway, the pentose reacts to form a 1-deoxypentosone. The key step is a chain elongation of this C5 intermediate by a C1 or C2 fragment. These fragments are typically generated from the Strecker degradation of amino acids.

The Strecker degradation is a reaction between an α-amino acid and a dicarbonyl compound, which results in the formation of a Strecker aldehyde (containing one less carbon than the original amino acid), an α-aminoketone, and carbon dioxide. For instance, glycine can yield formaldehyde (a C1 fragment), and alanine can produce acetaldehyde (a C2 fragment). The aldol addition of these Strecker aldehydes to the 1-deoxypentosone, followed by cyclization and dehydration, leads to the formation of this compound and its homologues.

dot

Caption: this compound formation from pentoses involving Strecker degradation products.

Sugar Fragmentation and Recombination

Another significant pathway, particularly in aqueous systems, involves the fragmentation of the sugar backbone. Both hexoses and pentoses can break down into smaller, highly reactive carbonyl and dicarbonyl compounds. These fragments can then recombine to form the C6 backbone of this compound. Research using isotopically labeled sugars has demonstrated that a substantial portion of this compound can be generated through the recombination of C3 sugar fragments.

Quantitative Analysis of this compound Formation

The yield of this compound is highly dependent on several factors, including the type of precursors, pH, temperature, and the presence of catalysts or inhibitors.

Influence of Precursors

| Precursor Sugar | Amino Acid | Relative Yield of this compound | Reference |

| D-Xylose | Glycine | 0.2% (of total 3(2H)-furanones) | |

| D-Xylose | L-Alanine | 0.2% (of total 3(2H)-furanones) | |

| L-Rhamnose | L-Lysine | >40 mol% (under optimized conditions) | |

| Glucose | L-Proline | Up to 0.25 mg/mmol |

Note: The yields are highly dependent on specific reaction conditions.

L-rhamnose, a 6-deoxyhexose, is a particularly efficient precursor for this compound, with yields exceeding 40 mol% under optimized conditions. The presence of a methyl group at the C6 position of rhamnose facilitates the formation of the 2,5-dimethyl substitution pattern of this compound.

Effect of pH

The pH of the reaction medium significantly influences the rate of the Maillard reaction and the distribution of its products.

| Sugar | Amino Acid | pH | This compound Yield | Reference |

| Glucose | L-Proline | 6 | Lower | |

| Glucose | L-Proline | 7 | Higher | |

| Glucose | L-Proline | 8 | Higher | |

| L-Rhamnose | L-Lysine | Varied (part of optimization) | pH is a critical parameter |

Generally, neutral to slightly alkaline conditions (pH 7-8) favor the formation of this compound from glucose and proline. This is attributed to the increased rate of both the formation and decomposition of the Amadori product at these pH values.

Experimental Protocols

Preparation of a Maillard Reaction Model System

This protocol describes the preparation of a model system to study the formation of flavor compounds, including this compound.

Materials:

-

Reducing sugar (e.g., D-glucose, D-xylose, L-rhamnose)

-

Amino acid (e.g., L-proline, L-glycine, L-lysine)

-

Phosphate buffer (0.2 M, pH adjusted to desired level)

-

Reaction vials (pressure-resistant)

-

Heating block or oil bath

-

Ice bath

Procedure:

-

Prepare a stock solution of the desired phosphate buffer (e.g., 0.2 M) and adjust the pH to the target value (e.g., 7.0) using NaOH or HCl.

-

Dissolve equimolar amounts of the reducing sugar and amino acid in the phosphate buffer in a reaction vial. For example, dissolve 2 mmol of glucose and 2 mmol of proline in 20 mL of the buffer.

-

Seal the reaction vials tightly.

-

Place the vials in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 90°C, 120°C).

-

Heat for the desired reaction time (e.g., 1-4 hours).

-

After the specified time, immediately quench the reaction by placing the vials in an ice bath.

-

The resulting solution can then be prepared for analysis.

dot

Caption: A generalized experimental workflow for studying the Maillard reaction.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general procedure for the quantification of this compound in a Maillard reaction model system or food sample. Due to this compound's polarity, a derivatization step or specialized extraction technique is often employed.

Materials:

-

Maillard reaction sample or food homogenate

-

Solid Phase Extraction (SPE) cartridges (e.g., Lichrolut-EN)

-

Methanol

-

Internal standard (e.g., isotopically labeled this compound)

-

GC-MS system with a suitable capillary column (e.g., CP-WAX 52 CB)

Procedure:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Add a known amount of internal standard to the aqueous sample.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the this compound with a suitable solvent, such as methanol.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the eluate into the GC-MS system. A splitless injection is often used for trace analysis.

-

Gas Chromatograph Conditions (Example):

-

Column: CP-WAX 52 CB (30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 60°C (hold for 1 min), ramp at 10°C/min to 200°C (hold for 5 min).

-

-

Mass Spectrometer Conditions:

-

Operate in electron impact (EI) mode.

-

Use selected ion monitoring (SIM) for quantification, targeting the characteristic ions of this compound and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using standards of known this compound concentrations.

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Conclusion

The formation of this compound through the Maillard reaction is a complex yet fascinating process with significant implications for food science and beyond. By understanding the intricate chemical pathways and the influence of various reaction parameters, researchers and developers can better control and optimize the generation of this key flavor compound. The methodologies outlined in this guide provide a solid foundation for further investigation into the nuances of the Maillard reaction and the targeted production of desirable flavor profiles.

A Technical Guide to the Natural Occurrence of Furaneol Beyond Conventional Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol, is a pivotal aroma compound prized for its sweet, caramel-like, and fruity notes. While its presence in strawberries and pineapples is widely recognized, this compound is naturally synthesized in a diverse array of other botanical and microbial sources. This technical guide provides an in-depth exploration of these alternative natural sources, presenting quantitative data, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathways. The information is tailored for professionals in research and development seeking to understand and harness this potent flavor molecule.

Introduction to this compound

This compound (also referred to as HDMF) is a natural furanone derivative that significantly contributes to the sensory profile of many fruits and processed foods.[1][2] Its characteristic sweet aroma, often described as reminiscent of caramel, cotton candy, or "burnt pineapple," makes it a highly valued compound in the flavor and fragrance industry.[3][4] Beyond its well-documented occurrence in strawberries and pineapples, this compound is found in numerous other fruits, vegetables, and even products of microbial fermentation.[5][6][7] The molecule exists as two enantiomers, with the (R)-enantiomer being the form predominantly found in nature and imparting a much stronger aroma than its (S) counterpart.[1] Understanding the breadth of its natural sources is crucial for flavor chemistry, food science, and the development of natural flavoring agents.

Diverse Natural Sources of this compound

This compound's natural distribution is extensive. It has been identified as a key volatile or aroma contributor in a variety of fruits, processed foods, and fermented products.

Botanical Sources:

-

Tomato (Solanum lycopersicum): Scientists have identified this compound as one of the ten most important chemical compounds contributing to the sweet, vine-ripened taste of tomatoes.[8] Its water-soluble nature made it difficult to detect in earlier investigations.[8]

-

Mango (Mangifera indica): Particularly in the 'Alphonso' cultivar, this compound and its methyl ether, mesifuran, are critical components of the fruit's characteristic flavor.[9] It contributes to the sweet, nectar-like notes.[10][11]

-

Raspberry (Rubus idaeus): this compound is a key aroma compound in raspberries, contributing to their sweet and fruity profile.[12][13]

-

Grapes (Vitis vinifera) and Wine: this compound is naturally present in various grape species and, consequently, in wines.[14][15][16] Its concentration can vary significantly with the grape variety and winemaking process, contributing caramel-like notes.[16]

-

Other Fruits: The compound has also been isolated from kiwi, lychee, snake fruit, guava, and figs.[5][17]

-

Buckwheat (Fagopyrum esculentum): this compound is a known volatile component of buckwheat, contributing to its unique aroma profile.[1][18]

Microbial and Fermentation Sources:

-

Yeast and Bacteria: Various microorganisms are capable of synthesizing this compound. The yeast Zygosaccharomyces rouxii and bacteria such as Pichia capsulata and Lactococcus lactis have been shown to produce it during fermentation.[19][20] This is particularly relevant in fermented foods like soy sauce.[19]

-

Maillard Reaction: While not a direct biological source, the Maillard reaction—a chemical reaction between amino acids and reducing sugars during heating—is a major pathway for this compound formation in processed foods like coffee, bread crust, and cooked beef.[2][5][20]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different natural sources and is influenced by factors such as cultivar, ripeness, and processing conditions.[5][21]

| Natural Source | Cultivar/Condition | Concentration Range | Reference(s) |

| Tomato | Supermarket (ethylene-ripened) | 38 - 180 µg/kg (ppb) | [21][22] |

| Home-grown (summer crop) | 660 - 1100 µg/kg (ppb) | [21][22] | |

| General Fruit Samples | 95 - 173 µg/kg (ppb) | [23][24] | |

| Raspberry | Various Cultivars | 0.8 - 1.1 mg/kg (ppm) | [25] |

| Blackberry | 'Marion' | Reported as 16x higher than 'Thornless Evergreen' | [13][25] |

| Wine | Red and White Italian Wines | 1.5 - 7 µM | [16] |

| Msalais Wine (fermented boiled grape juice) | 27.6 - 117.6 mg/L (ppm) | [26] |

Experimental Protocols for this compound Quantification

The analysis of this compound is challenging due to its high polarity and instability.[23][24] Several specialized methods have been developed for its accurate extraction and quantification from complex food matrices.

This method is effective for isolating volatile compounds from a high-water-content matrix like tomato.[21][27]

-

Principle: Volatiles are purged from the sample by an inert gas stream and trapped on an adsorbent material. The high water content, which can interfere with analysis, is managed by adding a desiccant.

-

Methodology:

-

Sample Preparation: Homogenize fresh tomato samples.

-

Water Removal: Add excess anhydrous sodium sulfate (Glauber's salt) to the homogenate to bind the water.[8][21]

-

Headspace Sampling: Place the sample in a dynamic headspace apparatus. Purge with a high flow of an inert gas (e.g., helium or nitrogen).

-

Trapping: Pass the gas stream through a trap containing an adsorbent polymer (e.g., Tenax) to capture the volatile compounds, including this compound.

-

Analysis: Thermally desorb the trapped compounds into a Gas Chromatograph (GC) for separation.

-

Quantification: Use a mass spectrometer (MS) or flame ionization detector (FID) for detection. Quantification is performed using an internal standard, such as maltol.[21][22]

-

Figure 1: Workflow for Dynamic Headspace GC-MS Analysis of this compound in Tomato.

This protocol enhances the volatility and stability of this compound for easier extraction and gas chromatographic analysis.[23][24]

-

Principle: The polar hydroxyl group of this compound is chemically modified (derivatized) to make the molecule less polar and more volatile. Solid-Phase Microextraction (SPME) then provides a solvent-free method to extract the derivative.

-

Methodology:

-

Sample Preparation: Prepare an aqueous extract or juice from the fruit sample.

-

Derivatization:

-

Extraction: Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the heated sample. The derivative adsorbs onto the fiber coating.

-

Analysis: Insert the SPME fiber directly into the hot inlet of a GC-MS system. The derivative is thermally desorbed from the fiber, separated on the GC column, and detected by the mass spectrometer.

-

Quantification: Create a calibration curve using derivatized this compound standards. The method has a reported limit of detection (LOD) of 0.5 ng/mL.[23][24]

-

This method is suitable for cleaning up and concentrating this compound from complex liquid matrices like fruit juices.[25]

-

Principle: SPE is used to selectively isolate this compound from interfering compounds (like pigments and sugars) in the juice. The concentrated eluate is then analyzed directly.

-

Methodology:

-

Extraction: Pass the fruit juice sample through an SPE cartridge packed with a suitable sorbent (e.g., Lichrolut-EN). This retains this compound while allowing polar interferences to pass through.

-

Elution: Elute the this compound from the cartridge with a small volume of an organic solvent, such as methanol (e.g., 1 mL).[25]

-

Analysis: Transfer the eluate to a microvial. Use an autosampler with a large volume microvial insert thermal desorption technique to introduce the sample into the GC-MS system. This avoids further concentration steps.

-

Quantification: Calibrate using external or internal standards prepared in a similar matrix. The method demonstrates good recovery (98%) and reproducibility.[25]

-

Biosynthetic Pathways of this compound

This compound is synthesized in plants and microorganisms primarily from carbohydrate precursors. The key intermediate identified in fruits is D-fructose-1,6-diphosphate.[5][6]

Studies in strawberry, tomato, and mango have elucidated a common pathway for this compound formation.[6][9]

-

Precursor Formation: Glucose is converted via glycolysis to D-fructose-1,6-diphosphate .[6]

-

Intermediate Formation: An as-yet-unidentified enzyme converts the precursor to 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) .[5][20]

-

Final Reduction Step: A quinone oxidoreductase, specifically an enone oxidoreductase , catalyzes the reduction of HMMF to form 4-hydroxy-2,5-dimethyl-3(2H)-furanone (this compound) .[5][20] This final enzymatic step has been characterized in several fruits.[9]

-

Derivatization: In the plant, this compound can be further converted to its methyl ether (mesifuran) by an O-methyltransferase or stabilized by glucosylation.[5][6][20]

Figure 2: Postulated Biosynthetic Pathway of this compound and its Derivatives in Fruits.

In microorganisms and through thermal processing, this compound can be formed from similar precursors, but the pathways can differ.

-

Microbial Synthesis: In yeast like Zygosaccharomyces rouxii, the carbon backbone of this compound also originates exclusively from exogenously supplied D-fructose-1,6-diphosphate.[19]

-

Maillard Reaction: During heating, L-rhamnose (a deoxy sugar) is an efficient precursor for this compound.[5] The reaction involves the thermal degradation of sugars and their interaction with amino acids to produce a wide range of flavor compounds, including this compound.[5][20] This pathway is non-enzymatic and is critical for the flavor of cooked, roasted, and baked goods.

Figure 3: Simplified Logic of this compound Formation via Thermal and Microbial Routes.

References

- 1. This compound - American Chemical Society [acs.org]

- 2. This compound | 3658-77-3 [chemicalbook.com]

- 3. This compound® [studio.dsm-firmenich.com]

- 4. firmenich.com [firmenich.com]

- 5. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound®) | MDPI [mdpi.com]

- 6. This compound and mesifurane biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Unlocking the Flavor Potential of this compound: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]

- 8. USDA ARS Online Magazine Vol. 45, No. 3 [agresearchmag.ars.usda.gov]

- 9. An oxidoreductase from ‘Alphonso’ mango catalyzing biosynthesis of this compound and reduction of reactive carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. foodloversspot.quora.com [foodloversspot.quora.com]

- 11. scielo.br [scielo.br]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. pages.uoregon.edu [pages.uoregon.edu]

- 14. Levels of this compound in Msalais Wines: A Comprehensive Overview of Multiple Stages and Pathways of Its Formation during Msalais Winemaking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. researchgate.net [researchgate.net]

- 17. perfumerflavorist.com [perfumerflavorist.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound: Biosynthesis and Pharmacological Activities_Chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry [agris.fao.org]

- 26. researchgate.net [researchgate.net]

- 27. Analysis of this compound in tomato using dynamic headspace sampling with sodium sulfate [agris.fao.org]

Stereoisomerism and Chirality of Furaneol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a naturally occurring chiral molecule celebrated for its sweet, caramel-like, and fruity aroma, most notably associated with strawberries and pineapples.[1][2] Its potent sensory properties and presence in a wide variety of fruits and processed foods have made it a significant compound in the flavor and fragrance industry. Beyond its organoleptic characteristics, this compound and its derivatives have garnered interest for their potential biological activities, including antimicrobial and anti-infective properties. The chirality of the this compound molecule plays a pivotal role in its sensory perception and biological function, making a thorough understanding of its stereoisomerism essential for researchers in food science, sensory analysis, and drug development.

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of this compound, detailing the distinct properties of its enantiomers, methods for their analysis and synthesis, and their interactions with biological systems.

Stereoisomerism of this compound

This compound possesses a single stereocenter at the C2 position of the furanone ring, giving rise to a pair of enantiomers: (R)-(+)-furaneol and (S)-(-)-furaneol.[2] These non-superimposable mirror images exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light and, more importantly, in their interaction with chiral biological systems, such as olfactory receptors.

References

An In-Depth Technical Guide to the Thermal Degradation Products of Furaneol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a key aroma compound found in a wide variety of fruits and thermally processed foods, prized for its sweet, caramel-like fragrance. Despite its desirable sensory properties, this compound is known to be heat-labile, undergoing degradation that can impact the flavor and aroma profile of products. This technical guide provides a comprehensive overview of the thermal degradation products of this compound, detailing the chemical pathways, quantitative data from key studies, and the experimental protocols used for their analysis. This information is critical for professionals in food science, flavor chemistry, and drug development who need to understand and control the stability of furanone compounds in various matrices.

Thermal Degradation Pathways of this compound

The thermal degradation of this compound is significantly influenced by factors such as temperature, pH, and the presence of other reactive compounds like amino acids or sulfur-containing molecules. The primary degradation mechanism involves the opening of the furanone ring, followed by a series of reactions including hydrolysis and retro-aldolization, leading to the formation of a variety of volatile and non-volatile products.

At elevated temperatures, this compound in an aqueous solution can undergo ring opening to form an intermediate dicarbonyl compound. This intermediate is then susceptible to further breakdown. The pH of the medium plays a crucial role in directing the degradation pathways. Acidic conditions tend to favor the degradation of this compound, leading to a higher yield of volatile products.[1][2] In contrast, at higher pH values, the formation of furanone derivatives is more favored.[1]

dot

Caption: Proposed general pathway for the thermal degradation of this compound.

In the presence of sulfur-containing compounds, such as cysteine or hydrogen sulfide, the degradation of this compound can lead to the formation of sulfur-containing heterocyclic compounds, including thiophene derivatives.[2] This occurs through the exchange of the ring oxygen with a sulfur atom.

Quantitative Analysis of Thermal Degradation Products

A seminal study by Shu and Ho (1988) investigated the volatile products formed from the thermal degradation of this compound in a closed system at 160°C for 30 minutes at varying pH levels. The results highlight the significant impact of pH on the product profile.

| pH | Total Yield of Volatiles (relative %) | Major Product Classes Identified |

| 2.2 | 100 | Acyclic Carbonyls, 3(2H)-Furanone Derivatives |

| 5.1 | 50 | Acyclic Carbonyls, 3(2H)-Furanone Derivatives |

| 7.1 | 25 | Acyclic Carbonyls, 3(2H)-Furanone Derivatives |

| Data adapted from Shu, C.-K., & Ho, C.-T. (1988). Volatile components of the thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone. Journal of Agricultural and Food Chemistry, 36(4), 801-803. |

Other studies have identified compounds such as 2-hydroxy-3-butanone and 2-hydroxy-3-pentanone, as well as various aliphatic aldehydes and alcohols, as thermal degradation products of this compound.[2]

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the study of this compound's thermal degradation.

Thermal Degradation in a Closed System (Based on Shu & Ho, 1988)

This protocol describes the general procedure for inducing and analyzing the thermal degradation of this compound in a controlled laboratory setting.

dot

Caption: General experimental workflow for studying this compound thermal degradation.

1. Sample Preparation:

-

A solution of this compound (e.g., 1% w/v) is prepared in a phosphate buffer solution.

-

The pH of the solution is adjusted to the desired levels (e.g., 2.2, 5.1, and 7.1) using appropriate acids or bases.

-

Aliquots of the solution are sealed in thick-walled glass tubes, typically under vacuum to prevent oxidation.

2. Thermal Treatment:

-

The sealed tubes are placed in a temperature-controlled oven or heating block.

-

The samples are heated at a specific temperature (e.g., 160°C) for a defined period (e.g., 30 minutes).

3. Extraction of Volatile Compounds:

-

After cooling, the tubes are opened, and an internal standard is added for quantification purposes.

-

The aqueous solution is extracted with a suitable organic solvent, such as dichloromethane, to isolate the volatile degradation products.

-

The organic extract is then dried over anhydrous sodium sulfate and concentrated.

4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The concentrated extract is analyzed using a gas chromatograph coupled with a mass spectrometer.

-

GC Conditions (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A programmed temperature ramp, for example, from 40°C to 220°C at a rate of 2°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 200°C.

-

5. Compound Identification and Quantification:

-

The identification of the degradation products is achieved by comparing their mass spectra with those in a reference library (e.g., NIST/Wiley).

-

Quantification is performed by comparing the peak area of each identified compound to the peak area of the internal standard.

Conclusion

The thermal degradation of this compound is a complex process that yields a variety of acyclic carbonyls and furanone derivatives, with the extent of degradation being highly dependent on pH and temperature. Understanding these degradation pathways and the resulting products is essential for maintaining the desired flavor and aroma profiles in food products and for ensuring the stability of furanone-containing compounds in pharmaceutical applications. The methodologies outlined in this guide provide a framework for researchers to investigate the thermal stability of this compound and other related compounds in their specific applications. Further research to fully quantify the individual degradation products under a wider range of conditions will continue to be of high value to the scientific community.

References

Furaneol: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound with growing interest in various scientific fields. This guide provides a comprehensive overview of its solubility in different solvents and its stability under various conditions, supported by experimental methodologies and visual representations of key processes.

Introduction

This compound, also known as strawberry furanone, is a naturally occurring organic compound widely recognized for its sweet, caramel-like aroma. Beyond its traditional use in the food and fragrance industries, this compound and its derivatives are gaining attention from researchers for their potential biological activities, including antimicrobial effects. A thorough understanding of its solubility and stability is paramount for its application in research and development, particularly in fields like drug delivery and formulation science. This technical guide consolidates available data on the solubility and stability of this compound, providing a critical resource for scientists and professionals.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and potential applications. This compound's structure, containing both a hydroxyl group and a furanone ring, imparts a moderate polarity, allowing it to dissolve in a range of solvents.

Aqueous Solubility

This compound is soluble in water. Quantitative studies have reported its solubility to be approximately 0.315 g/mL at 25°C and 176 g/L at 20°C [1]. This high water solubility is attributed to the ability of the hydroxyl group to form hydrogen bonds with water molecules.

Solubility in Organic Solvents

This compound exhibits good solubility in many common organic solvents, a property essential for various experimental and industrial processes. While extensive quantitative data is limited, available information indicates its solubility in several key solvents.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 0.315 g/mL | [1] |

| Water | 20 | 176 g/L | |

| Propylene Glycol | 20 | Soluble | [2] |

| Ethanol | - | Soluble | [3] |

| Most Organic Solvents | - | Soluble | [4] |

| Chloroform | - | Slightly Soluble | |

| Methanol | - | Slightly Soluble |

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value.

Stability of this compound

The stability of this compound is a crucial consideration for its storage, handling, and application, as degradation can lead to a loss of its characteristic properties and the formation of undesirable byproducts.

pH-Dependent Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is significantly influenced by pH. Studies have shown that this compound is most stable in acidic conditions, with an optimal pH range of 3.5 to 4. Its degradation follows first-order kinetics and is accelerated in neutral and alkaline conditions.

Thermal Stability

This compound is susceptible to degradation at elevated temperatures. Thermal degradation can lead to the opening of the furanone ring and the formation of various smaller, often volatile, compounds. However, some studies suggest that this compound is thermally stable under the conditions of gas chromatography (GC) analysis, which is an important consideration for analytical method development[5].

Oxidative Stability

In the presence of air, this compound is prone to oxidation. This degradation can result in the loss of its characteristic aroma and the development of off-flavors. Therefore, it is recommended to store this compound under an inert atmosphere, such as nitrogen, to minimize oxidative degradation.

Light Sensitivity

Exposure to light can also promote the degradation of this compound. It is advisable to store the compound in light-protected containers to maintain its integrity over time.

Table 2: Summary of this compound Stability

| Condition | Effect on Stability | Recommendations |

| pH | Most stable at pH 3.5-4; degradation increases at neutral and alkaline pH. | Maintain acidic conditions for aqueous solutions. |

| Temperature | Susceptible to thermal degradation at high temperatures. | Store at recommended low temperatures (e.g., 2-8°C). |

| Oxygen/Air | Prone to oxidation. | Store under an inert atmosphere (e.g., nitrogen). |

| Light | Sensitive to light. | Store in light-protected containers. |

Experimental Protocols

Accurate determination of solubility and stability is essential for reliable research and development. The following sections outline general experimental protocols for assessing these properties for compounds like this compound.

Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for the shake-flask solubility determination method.

Stability Testing Protocol

Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors.

Caption: General workflow for conducting a stability study of this compound.

Biological Interactions and Signaling Pathways

Recent research has begun to uncover the biological activities of this compound, moving beyond its role as a flavor compound.

Olfactory Signaling

A significant finding in the study of this compound's biological interactions is the identification of a specific olfactory receptor that it activates.

References

The Dawn of a Flavor Principle: Early Studies on the Identification of Furaneol in Fruits

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,5-dimethyl-3(2H)-furanone, widely known by its trivial name Furaneol, is a pivotal aroma compound responsible for the characteristic sweet, caramel-like, and fruity notes in a plethora of fruits. Its discovery and subsequent identification in the mid-20th century marked a significant advancement in flavor chemistry, unraveling the molecular basis of fruit aroma. This technical guide delves into the seminal early studies that first identified this compound in fruits, detailing the experimental methodologies employed and presenting the quantitative data that laid the foundation for our current understanding of this key flavor compound.

The First Encounter: Pineapple and Strawberry

The journey of this compound's discovery as a natural fruit constituent began in 1965 when Rodin and his colleagues first isolated and identified it from pineapple.[1][2] Described as having a "burnt pineapple" aroma, this compound was recognized as a major contributor to the fruit's flavor concentrate.[3] Concurrently, research on the complex aroma of strawberries also led to the identification of this compound, establishing its importance in more than one fruit.[2][4] These initial findings spurred further investigations into the occurrence of this compound across the plant kingdom.

Early Experimental Protocols for Identification

The pioneering researchers in the field of flavor chemistry utilized a combination of meticulous extraction, separation, and spectroscopic techniques to isolate and identify this compound from complex fruit matrices. These early methodologies, while less sophisticated than modern analytical workflows, were instrumental in elucidating the structure of this novel compound.

Isolation and Extraction of Volatile Compounds

The initial step in identifying this compound was the isolation of the volatile fraction from the fruit. A common early approach was vacuum steam distillation of the fruit juice or puree. This technique allowed for the separation of volatile compounds from the non-volatile matrix at reduced temperatures, minimizing thermal degradation of sensitive aroma molecules. The resulting distillate, containing a concentrated mixture of aroma compounds, was then subjected to further extraction.

Experimental Workflow: Isolation and Extraction

Caption: Early workflow for the isolation of volatile compounds from fruits.

Solvent extraction was a critical subsequent step. The aqueous distillate was typically extracted with an organic solvent of low polarity, such as diethyl ether or dichloromethane, to transfer the volatile organic compounds into the organic phase. This extract was then carefully concentrated to a small volume before analysis.

Chromatographic Separation

Gas chromatography (GC) was the cornerstone for separating the individual components of the complex volatile mixture. In early studies, packed GC columns were often used. The separated compounds would then be detected, often by a flame ionization detector (FID).

For further characterization, a technique involving derivatization was sometimes employed. For instance, carbonyl compounds, including furanones, could be reacted with 2,4-dinitrophenylhydrazine (DNPH) to form colored derivatives. These derivatives were then separated using thin-layer chromatography (TLC) .[5]

Spectroscopic Identification

The definitive identification of this compound was achieved through mass spectrometry (MS) , often coupled with GC (GC-MS). The mass spectrum of the unknown compound was compared with that of a synthesized authentic reference standard. This comparison of fragmentation patterns provided conclusive evidence of the compound's identity. In addition to MS, other spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy were used to elucidate the structure of the isolated compound.[5][6]

Quantitative Data from Early Studies

While early studies were primarily focused on identification, some did provide semi-quantitative or quantitative data on the concentration of this compound in various fruits. These initial estimations highlighted the significant contribution of this compound to the overall aroma profile.

| Fruit | Cultivar/Variety | Concentration Range | Reference Study |

| Strawberry | 'Senga Sengana' | High concentration noted | Pickenhagen et al., 1981[3] |

| Strawberry | General | Up to 50 mg/kg in ripe fruit | Schwab, 2013[7] |

| Strawberry | 'Totem', 'Pinnacle' | > 13 mg/kg | Du & Qian, 2008[8][9] |

| Raspberry | General | 0.8 to 1.1 mg/kg | Du & Qian, 2008[8][9] |

| Pineapple | General | Major character impact compound | Rodin et al., 1965[3] |

| Mango | Alphonso | Presence identified | Hunter et al., 1974[6] |

| Tomato | General | 95 to 173 µg/kg | Chen & Sidisky, 2011[10][11] |

Early Insights into this compound Biosynthesis and Precursors

Even in the early stages of research, scientists began to investigate the origin of this compound in fruits. It was hypothesized that carbohydrates were the likely precursors. Later radiotracer studies in strawberries confirmed this, demonstrating the incorporation of labeled D-glucose and D-fructose into the this compound molecule.[1]